molecular formula C8H2BrF5O2 B12849319 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid

3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid

Cat. No.: B12849319
M. Wt: 305.00 g/mol
InChI Key: PGZPKNDWISATNE-UHFFFAOYSA-N
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Description

Chemical Significance of Polyhalogenated Benzoic Acid Derivatives

The strategic incorporation of halogen atoms into aromatic systems profoundly influences molecular polarity, lipophilicity, and metabolic stability. In 3-bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid, the bromine atom at the meta position introduces a heavy halogen capable of participating in halogen bonding, a non-covalent interaction critical in crystal engineering and drug-receptor binding. Simultaneously, the fluorine atoms at the ortho and para positions enhance electron-withdrawing effects, stabilizing the carboxylic acid moiety and directing regioselective reactions such as electrophilic substitutions or cross-couplings.

The trifluoromethyl group at the para position further amplifies electron-deficient character, rendering the aromatic ring resistant to oxidative degradation while improving bioavailability in medicinal chemistry contexts. This combination of substituents creates a synergistic effect, enabling the compound to act as a versatile building block for synthesizing fluorinated pharmaceuticals, liquid crystals, and corrosion inhibitors. For example, trifluoromethyl groups are indispensable in modern agrochemicals due to their ability to resist enzymatic breakdown, a property leveraged in herbicides and fungicides.

Comparative studies of halogenated benzoic acids reveal that the presence of bromine and fluorine in adjacent positions enhances thermal stability, as evidenced by differential scanning calorimetry data. This stability is advantageous in high-temperature polymerization processes or catalytic systems where decomposition must be minimized. Furthermore, the compound’s low pKa (estimated at 1.5–2.0) facilitates deprotonation under mild conditions, enabling its use as a directing group in transition-metal-catalyzed C–H activation reactions.

Historical Context and Discovery Timeline

The synthesis of polyhalogenated benzoic acids emerged as a focal point in mid-20th-century organic chemistry, driven by the need for thermally stable polymers and bioactive molecules. Early work on fluorinated aromatics in the 1950s laid the groundwork for understanding the electronic effects of fluorine substitution, culminating in the development of trifluoromethyl-containing compounds by the 1970s. The specific discovery of this compound can be traced to advancements in directed ortho-metalation techniques during the 1990s, which allowed precise sequential halogenation of benzoic acid derivatives.

A pivotal breakthrough occurred in 2003 when researchers at the University of Strasbourg demonstrated the regioselective bromination of 2,6-difluoro-5-(trifluoromethyl)benzoic acid using N-bromosuccinimide under radical initiation conditions. This method achieved >90% yield while avoiding undesired di- or tri-brominated byproducts, establishing a scalable route for industrial production. Patent filings from 2010–2015 further refined purification protocols, employing recrystallization from ethanol/water mixtures to obtain pharmaceutical-grade purity (>99.5%).

The compound’s structural characterization relied heavily on advancements in nuclear magnetic resonance (NMR) spectroscopy. The $$^{19}\text{F}$$ NMR spectrum, for instance, exhibits distinct resonances for the trifluoromethyl (–78.2 ppm) and fluorine substituents (–112.4 ppm and –118.9 ppm), while $$^{13}\text{C}$$ NMR confirms the carboxylic carbon at 170.3 ppm. Mass spectrometric analysis via electrospray ionization (ESI-MS) provided further validation, with the molecular ion peak observed at m/z 312.96 ([M–H]⁻).

Current Research Landscape and Knowledge Gaps

Recent studies have explored the compound’s utility in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). Its rigid, planar structure and multiple halogen sites enable the construction of porous materials with high surface areas (>2000 m²/g), as reported in a 2024 Journal of Materials Chemistry study. These MOFs demonstrate exceptional gas storage capacities, particularly for carbon dioxide (12.5 mmol/g at 298 K), highlighting potential applications in carbon capture technologies.

In medicinal chemistry, the compound serves as a precursor to kinase inhibitors targeting oncogenic signaling pathways. A 2025 Journal of Medicinal Chemistry article detailed its use in synthesizing Bruton’s tyrosine kinase (BTK) inhibitors, where the trifluoromethyl group reduces metabolic clearance by cytochrome P450 enzymes. Despite these advances, challenges persist in achieving enantioselective functionalization due to the compound’s prochiral nature. Current efforts focus on asymmetric catalysis using chiral palladium complexes, though yields remain suboptimal (<60% enantiomeric excess).

Properties

Molecular Formula

C8H2BrF5O2

Molecular Weight

305.00 g/mol

IUPAC Name

3-bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C8H2BrF5O2/c9-3-1-2(8(12,13)14)5(10)4(6(3)11)7(15)16/h1H,(H,15,16)

InChI Key

PGZPKNDWISATNE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)C(=O)O)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Starting Materials and Reagents

Component Role Typical Amounts (mol ratio)
3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzene (or precursor) Aromatic substrate 1.0 eq
Tertiary amine (e.g., Tetramethyl Ethylene Diamine or DIPEA) Ligand to stabilize organolithium 1.0 eq
tert-Butyl lithium (1.3 M in hexane) Strong base for lithiation 1.0 eq
Anhydrous tetrahydrofuran (THF) Solvent Sufficient to dissolve reagents
Solid carbon dioxide (dry ice) Carboxylation agent Excess
Aqueous hydrochloric acid (3-8 M) Acidification and work-up To adjust pH to 3-4
Water Precipitation and washing Sufficient for crystallization

Stepwise Procedure

  • Lithiation of Aromatic Substrate

    • Dissolve the aromatic precursor (e.g., 3-bromo-2,6-difluoro-5-(trifluoromethyl)benzene or a closely related intermediate) and a tertiary amine ligand in anhydrous THF.
    • Cool the reaction mixture to approximately -75 to -80 °C under inert atmosphere (nitrogen or helium).
    • Slowly add tert-butyl lithium solution dropwise, maintaining the temperature below -70 °C.
    • Stir the mixture for 1 to 1.3 hours to ensure complete formation of the aryl lithium intermediate.
  • Carboxylation

    • Slowly pour the aryl lithium solution onto the surface of solid carbon dioxide (dry ice) at approximately -78 °C.
    • Stir the reaction mixture for 30 to 60 minutes to allow complete reaction.
    • Allow the dry ice to evaporate completely.
  • Acidification and Work-up

    • Adjust the pH of the reaction mixture to 3-4 by adding aqueous hydrochloric acid (3-8 M) at 15-20 °C.
    • Remove organic solvents under reduced pressure (vacuum distillation).
    • Add water to the residue and stir at 5-10 °C for 5-8 hours to precipitate the crude benzoic acid product.
    • Filter, wash, and dry the solid under vacuum at 40 °C.
  • Purification

    • Dissolve the crude product in hexane and reflux briefly.
    • Cool to room temperature to induce crystallization.
    • Filter and dry the purified this compound.

Research Findings and Optimization Data

The closely related preparation of 2-chloro-5-(trifluoromethyl)benzoic acid provides valuable insights into yields, purity, and reaction conditions that can be extrapolated:

Parameter Typical Value / Range Notes
Reaction temperature (lithiation) -75 to -80 °C Critical for regioselectivity
Reaction time (lithiation) 1 to 1.3 hours Ensures complete lithiation
Carboxylation time 30 to 60 minutes Ensures full conversion to acid
pH during acidification 3 to 4 Optimal for precipitation
Stirring time during precipitation 5 to 8 hours Maximizes solid yield
Yield (crude product) ~90% High efficiency reported
Purity (HPLC) >98.5% After recrystallization
Melting point ~91.5 to 92.4 °C Consistent with high purity

Notes on Specific Challenges and Considerations

  • Regioselectivity: The presence of multiple halogens (bromo and fluoro) and the trifluoromethyl group requires careful control of lithiation conditions to avoid side reactions or lithiation at undesired positions.

  • Use of Tertiary Amines: Ligands such as Tetramethyl Ethylene Diamine or N,N-Diisopropylethylamine (DIPEA) stabilize the organolithium intermediate and improve yield and selectivity.

  • Temperature Control: Maintaining low temperatures during lithiation and carboxylation is essential to prevent decomposition and side reactions.

  • Purification: Recrystallization from hexane is effective in obtaining high-purity product suitable for further applications.

Summary Table of Preparation Method

Step Reagents/Conditions Purpose Outcome
Lithiation Aromatic substrate + tert-butyl lithium + tertiary amine in THF, -75 to -80 °C, 1-1.3 h Generate aryl lithium intermediate High regioselectivity lithiation
Carboxylation Addition to dry ice (-78 °C), 30-60 min Introduce carboxyl group Formation of benzoic acid intermediate
Acidification Aqueous HCl (3-8 M), pH 3-4, 15-20 °C Protonate carboxylate Precipitation of crude acid
Work-up and isolation Vacuum distillation, water addition, stirring 5-8 h at 5-10 °C Purify and isolate product Crude benzoic acid
Recrystallization Hexane reflux and cooling Purify product High purity benzoic acid

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted benzoic acid derivative .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the potential of 3-bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid as an antimicrobial agent. Its structural characteristics allow it to interact effectively with bacterial membranes, leading to increased permeability and subsequent cell death. For instance, research has shown that derivatives of this compound exhibit significant activity against various Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines in immune cells. This suggests a potential application in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Materials Science

Fluorinated Polymers
this compound serves as a precursor for synthesizing fluorinated polymers. These polymers are known for their chemical resistance and thermal stability. The incorporation of trifluoromethyl groups enhances the material's hydrophobicity, making them suitable for applications in coatings and advanced materials .

Nanocomposites
The compound has been utilized in the development of nanocomposites where it acts as a functionalizing agent. By modifying the surface properties of nanoparticles, it improves their dispersion in polymer matrices, leading to enhanced mechanical properties and thermal stability in composite materials .

Environmental Applications

Biodegradation Studies
Research indicates that certain microbial strains can metabolize this compound, suggesting its potential role in bioremediation strategies aimed at detoxifying environments contaminated with fluorinated compounds. Studies have shown that Pseudomonas putida can effectively degrade this compound, leading to less toxic byproducts .

Toxicological Assessments
Toxicological assessments have been conducted to evaluate the environmental impact of this compound. The data suggest that while it exhibits some toxicity to aquatic organisms, its biodegradability makes it less harmful in the long term compared to other persistent organic pollutants .

Data Tables and Case Studies

Application AreaKey FindingsReferences
Medicinal ChemistryEffective against Gram-positive/negative bacteria; anti-inflammatory effects
Materials ScienceUsed in synthesizing fluorinated polymers and improving nanocomposite properties
Environmental StudiesBiodegradable by Pseudomonas putida; moderate toxicity to aquatic life

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing its derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that specific derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics, showcasing their potential as novel antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as fluorine and trifluoromethyl enhances its reactivity and binding affinity to certain enzymes and receptors. This can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key parameters of 3-bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid with related compounds, based on available evidence:

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Hazard Statements Key Functional Groups
3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid C₈H₃BrF₄O₂ 287.01 - H301, H311, H331 Benzoic acid, Br, F, CF₃
α-Bromo-3,5-difluorotoluene C₇H₅BrF₂ 207.02 65 Not specified Toluene derivative, Br, F
3-Bromo-2,6-difluorophenylboronic acid C₆H₄BBrF₂O₂ 245.81* - Not specified Phenylboronic acid, Br, F
4-Bromo-2,6-pyridinedicarboxylic Acid Monohydrate C₇H₅BrNO₄·H₂O 288.03 - Not specified Pyridine, Br, COOH

*Calculated molecular weight based on formula.

Key Observations:
  • Functional Group Influence : The benzoic acid group (as in the target compound) increases acidity compared to toluene (α-Bromo-3,5-difluorotoluene) or boronic acid derivatives.
  • Halogen Effects : Bromine contributes significantly to molecular weight and reactivity. For example, replacing chlorine in 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine (MW ~250) with fluorine reduces molecular weight but enhances electronegativity.
  • Thermal Stability: The trifluoromethyl group in the target compound likely lowers boiling points compared to non-fluorinated analogs due to increased volatility.

Hazard Profiles

The target compound’s hazards are likely comparable to 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid (), which exhibits acute toxicity (H301: toxic if swallowed; H311: toxic in contact with skin; H331: toxic if inhaled). Proper handling (e.g., PPE, ventilation) is critical, as with other brominated aromatics.

Research Tools for Structural Analysis

Crystallographic software like SHELX (for refinement) and Mercury (for visualization) are widely used to analyze halogenated aromatics, enabling precise determination of substituent positions and intermolecular interactions. For instance, SHELXL’s robustness in handling high-resolution data is critical for resolving fluorine and bromine positions in crowded aromatic systems.

Biological Activity

3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative known for its unique chemical properties and potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural characteristics, which may enhance its interaction with biological targets.

  • Molecular Formula: C8_8H3_3BrF4_4O2_2
  • Molecular Weight: 287.01 g/mol
  • CAS Number: 2091606-48-1

The presence of multiple fluorine atoms and a bromine atom contributes to the compound's lipophilicity and electronic properties, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity, which is crucial for its role in enzyme inhibition and receptor modulation.

Enzyme Inhibition

Research indicates that compounds with trifluoromethyl groups can exhibit significant enzyme inhibition. For instance, studies have shown that similar fluorinated compounds can inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic applications in cancer and metabolic disorders .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various fluorinated benzoic acids. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics against Methicillin-resistant Staphylococcus aureus (MRSA). This suggests that this compound may also possess similar antibacterial capabilities .

Study 2: Enzyme Interaction

In a study focusing on enzyme inhibition, it was found that fluorinated benzoic acids could effectively inhibit key metabolic enzymes by forming stable complexes. This mechanism is critical for developing drugs targeting specific pathways in cancer treatment. The study highlighted the potential of trifluoromethyl-substituted compounds in enhancing binding affinity and selectivity towards these enzymes .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of fluorinated compounds. It has been established that the introduction of trifluoromethyl groups can significantly enhance the biological activity of benzoic acid derivatives. The following table summarizes key findings from various studies:

Compound NameActivity TypeMIC (µg/mL)Reference
This compoundAntibacterial< 2
Related Trifluoromethyl Benzoic AcidEnzyme Inhibition< 1
Fluorinated AnalogAntimicrobial< 0.5

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid, and how can regioselectivity be controlled?

  • Methodology :

  • Step 1 : Start with a benzoic acid scaffold (e.g., 2,6-difluorobenzoic acid) and introduce bromine via electrophilic substitution. Use directing groups (e.g., trifluoromethyl) to ensure regioselectivity at the 5-position .
  • Step 2 : Employ halogen-exchange reactions (e.g., using CuBr or Pd catalysis) to install bromine at the 3-position, leveraging steric and electronic effects .
  • Step 3 : Verify purity via HPLC (>97% purity thresholds, as seen in analogous compounds like 3-bromo-4-(trifluoromethyl)benzoic acid) .
    • Key Challenge : Competing fluorination/bromination reactions require precise temperature control (e.g., 0–6°C storage for boronic acid intermediates) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical Workflow :

  • NMR : Compare 19F^{19}\text{F} and 1H^{1}\text{H} NMR shifts with structurally similar compounds (e.g., 3,4-difluoro-5-trifluoromethylbenzoic acid shows distinct trifluoromethyl peaks at δ -63 to -67 ppm) .
  • HPLC : Use reverse-phase C18 columns with trifluoroacetic acid (TFA) in the mobile phase to resolve acidic byproducts .
  • Melting Point : Cross-reference with analogs (e.g., 5-bromo-2-fluorocinnamic acid melts at 195–199°C) to detect impurities .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Br, F, CF3_3) influence the compound’s acidity and reactivity in nucleophilic aromatic substitution?

  • Electronic Effects :

  • The trifluoromethyl group increases acidity (pKa ~1.5–2.5) due to strong inductive withdrawal, enhancing reactivity toward bases .
  • Bromine at the 3-position directs electrophiles to the 4-position, while fluorine at 2/6 positions deactivates the ring, favoring meta-substitution .
    • Experimental Validation :
  • Titration with NaOH can quantify acidity. Compare with 3-chloro-5-(trifluoromethyl)benzoic acid (pKa ≈ 2.1) to assess bromine’s impact .

Q. What strategies mitigate side reactions during cross-coupling (e.g., Suzuki-Miyaura) involving this compound?

  • Optimization Framework :

  • Catalyst Selection : Use Pd(OAc)2_2/SPhos for sterically hindered aryl bromides, as demonstrated in Heck couplings for bromo-iodobenzoic acids .
  • Solvent System : Anhydrous DMF or THF minimizes hydrolysis of boronic acid partners (e.g., 2-bromo-5-(trifluoromethyl)phenylboronic acid requires inert atmospheres) .
  • Byproduct Analysis : Monitor for debromination using GC-MS; common in Pd-catalyzed reactions with electron-deficient arenes .

Key Considerations for Experimental Design

  • Storage : Store boronic acid intermediates at 0–6°C to prevent decomposition .
  • Safety : Avoid contact with oxidizers (e.g., HNO3_3) due to bromine’s reactivity; use PPE for handling .
  • Computational Aids : DFT calculations (e.g., B3LYP/6-31G*) predict substituent effects on reaction pathways .

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